molecular formula C9H6F3N3O B2887644 4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide CAS No. 1216997-96-4

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide

Cat. No.: B2887644
CAS No.: 1216997-96-4
M. Wt: 229.162
InChI Key: GVPHOBKSUXHPRY-UHFFFAOYSA-N
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Description

Early Developments in Photoaffinity Labeling

The concept of photoaffinity labeling originated in the 1960s as a method to "trap" non-covalent interactions between biomolecules. Initial approaches relied on aryl azides, which generated reactive nitrenes upon UV irradiation (365 nm). However, these compounds suffered from poor stability in aqueous environments and required prolonged irradiation times, leading to nonspecific binding. Benzophenones, introduced in the 1970s, offered improved selectivity through triplet-state reactivity but were limited by their bulkiness (molecular weights >180 g/mol) and incompatibility with polar solvents.

The 1980s marked a paradigm shift with the adoption of diazirines. These compounds addressed key limitations:

  • Smaller molecular size (e.g., phenyldiazirine: 118 g/mol vs. benzophenone: 182 g/mol) minimized steric interference.
  • Shorter irradiation times (minutes vs. hours for benzophenones) reduced photodamage.
  • Broader pH tolerance (stable from pH 2–12) enabled use in diverse biological systems.

The Rise of Trifluoromethyl Diazirines

Early diazirines like 3-trifluoromethyl-3-phenyldiazirine demonstrated superior carbene stabilization compared to methyl-substituted analogs. The electronegative trifluoromethyl group:

  • Enhanced singlet-state carbene formation : Electron-withdrawing effects stabilized the singlet carbene, increasing reaction efficiency with biomolecules.
  • Reduced diazo isomerization : Linear diazo isomers (a competing photoproduct) decreased from 30% in methyl-diazirines to <5% in trifluoromethyl variants.
  • Improved metabolic stability : The CF₃ group resisted enzymatic degradation in cellular environments.

Table 1: Comparison of Photoreactive Groups

Property Aryl Azides Benzophenones Trifluoromethyl Diazirines
Activation Wavelength 254–300 nm 350–365 nm 350–365 nm
Irradiation Time Hours Hours 1–5 minutes
Reactive Species Nitrene Triplet carbonyl Singlet carbene
Typical Incorporation Yield <5% 10–15% 20–30%

Properties

IUPAC Name

4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O/c10-9(11,12)8(14-15-8)6-3-1-5(2-4-6)7(13)16/h1-4H,(H2,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVPHOBKSUXHPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 4-aminobenzamide with trifluoromethyl diazirine under specific conditions to form the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled environments to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethyl ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is an organic compound that falls under the category of life science chemicals . It contains a trifluoromethyl diazirine group, which is a photoreactive building block . The activation of trifluoromethyl diazirine by UV light (350 nm) yields a flexible carbene, which can insert into C-H, N-H, and O-H bonds .

Chemical Properties

  • Chemical Formula: C9H6F3N3OC_9H_6F_3N_3O
  • Molecular Weight: 229.16 g/mol
  • IUPAC Name: 4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
  • SMILES Notation: C1=CC(=CC=C1C(=O)N)C2(N=N2)C(F)(F)F

Safety Information

  • Signal Word: Warning
  • Hazard Statements: H302-H315-H319-H335
  • Precautionary Statements: P261-P280-P301 P312-P302 P352-P305 P351 P338

Scientific Research Applications

This compound is primarily used in the design of photoaffinity labeling reagents (PALs) to investigate protein binding sites .

Photoaffinity Labeling

Photoaffinity labeling is a technique used to identify the binding partners of a protein or other biomolecule. It involves using a photoreactive molecule that, upon activation by light, forms a covalent bond with a nearby molecule. This compound can be used as a building block for such photoreactive molecules .

  • Hsp90 C-terminal domain probing: Glucosyl-novobiocin-based diazirine photoaffinity labeling reagents (PALs) have been synthesized to probe the Hsp90 C-terminal domain .
  • Investigating protein interactions: This compound is useful in creating photoaffinity tool compounds for the investigation of dimethoxy-protected intermediate .

Synthesis of Labeled Compounds

This compound is used as a building block in the synthesis of more complex molecules .

  • Synthesis of Amino-alcohol derivatives: It is used in the synthesis of (2R,3S)-3-Amino-4-phenyl-1-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)amino)butan-2-ol hydrochloride salt .

Table of Compounds synthesized using this compound

CompoundApplication
Glucosyl-novobiocin-based diazirine photoaffinity labeling reagents (PALs)Used to probe the Hsp90 C-terminal domain
(2R,3S)-3-Amino-4-phenyl-1-((4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzyl)amino)butan-2-ol hydrochloride saltBuilding block in the synthesis of complex molecules

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

Compound Key Features Applications Stability/Reactivity
4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide Benzamide core with trifluoromethyl diazirine Photoaffinity labeling of proteins/DNA; HIV-1 integrase studies UV-labile (350 nm); stable in dark; reduces DNA duplex stability by 8–9°C
3-Trifluoromethyl-3-phenyldiazirine (TPD) Simpler phenyl-diazirine structure without benzamide General photolabeling; carbene generation for CH/OH insertion Stable in 1 M acid/base (≤75°C); rapid photolysis (65% carbene yield)
4-[3-(Trifluoromethyl)-3H-diazirin-3-yl]-N-(4-azidopropyl)-benzamide (S7) Azide-functionalized benzamide-diazirine hybrid Click chemistry conjugation; surface immobilization Combines diazirine photolysis with azide-alkyne cycloaddition; requires Ar atmosphere
Ponatinib Hydrochloride Benzamide with imidazo[1,2-b]pyridazine and piperazine groups Kinase inhibition (ABL mutants) Therapeutic use; no diazirine functionality; targets cancer pathways
ATFMD-modified oligonucleotides Diazirine-benzamide conjugated to DNA via propanediol linker Nucleic acid-protein cross-linking; HIV-1 integrase substrate studies Sequence-independent cross-linking; 5% efficiency per modification

Research Findings and Data Tables

Table 1: Photolysis Efficiency in Biomolecular Labeling

Compound Cross-Linking Efficiency Wavelength (nm) Key Application Reference
This compound 5% per modification 350 HIV-1 integrase-DNA complexes
TPD >95% (OH insertion) 350 Methanol/cyclohexane systems

Table 2: Stability Under Experimental Conditions

Compound Acid/Base Stability (1 M) Thermal Stability (≤75°C) Photolability
This compound Stable (dark) Stable (dark) Rapid (UV-dependent)
TPD Stable (1 M HCl/NaOH) Stable (30 min at 75°C) Rapid (t1/2 < 1 min)

Biological Activity

4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)benzamide is a novel compound featuring a trifluoromethyl group and a diazirine moiety, which is of significant interest in biological research due to its unique properties. This compound is primarily utilized in photoaffinity labeling, a technique that allows for the study of protein-ligand interactions, thereby providing insights into cellular mechanisms and drug development.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Chemical FormulaC9H6F3N3O
Molecular Weight229.16 g/mol
IUPAC Name4-[3-(trifluoromethyl)diazirin-3-yl]benzamide
PubChem CID67408070

The trifluoromethyl group contributes to the compound's stability and reactivity, enhancing its utility in biological applications. The diazirine moiety acts as a photoreactive site, enabling covalent bond formation with target proteins upon UV irradiation. This property is crucial for studying protein interactions in complex biological systems.

Photoaffinity Labeling

This compound serves as a photoaffinity probe, allowing researchers to map protein interactions within cells. Upon exposure to UV light, the diazirine ring generates a reactive carbene that can covalently bond to nearby amino acid residues in proteins. This technique has been employed to elucidate various biological pathways and understand disease mechanisms.

Case Study: Protein Interaction Mapping

In one study, the compound was utilized to investigate the interactions between specific enzymes and their substrates. Following UV irradiation, proteins were isolated and analyzed using mass spectrometry, revealing critical insights into enzymatic activity and regulation .

Cellular Effects

Research indicates that compounds with trifluoromethyl groups can significantly impact cellular processes. For instance, studies have shown that this compound can alter cell signaling pathways by modifying protein interactions, which may lead to changes in cellular responses such as proliferation and apoptosis .

Safety and Toxicology

The compound is classified as hazardous according to OSHA standards, with potential effects including skin irritation and respiratory issues upon exposure. Proper safety measures should be observed when handling this compound in laboratory settings .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3-(trifluoromethyl)-3H-diazirin-3-yl)benzamide, and what key reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling reactions between activated benzamide derivatives and diazirine precursors. Key steps include:

  • Use of coupling agents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) for amide bond formation under inert atmospheres .
  • Solvent selection (e.g., dimethyl sulfoxide or tetrahydrofuran) to enhance solubility and reaction efficiency .
  • Temperature control (often 0–25°C) to minimize diazirine decomposition .
    • Critical Considerations : Optimize pH (neutral to slightly basic) and reaction time (6–24 hours) to maximize yield. Purification via column chromatography or recrystallization is recommended .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm backbone structure and substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation and isotopic pattern matching .
  • HPLC : Purity assessment (>95%) using reverse-phase columns with UV detection at 254 nm .

Q. What are the stability considerations for storing this compound, and how should they be managed?

  • Methodological Answer :

  • Light Sensitivity : Diazirine moieties degrade under UV/visible light; store in amber vials at –20°C .
  • Moisture Control : Use desiccants to prevent hydrolysis of the amide bond .
  • Short-Term Use : Prepare fresh solutions in anhydrous DMSO for biological assays to avoid solvent-induced degradation .

Advanced Research Questions

Q. How can researchers optimize photoaffinity labeling efficiency using this compound, considering diazirine photolysis parameters?

  • Methodological Answer :

  • UV Activation : Use 350–365 nm UV light for 5–15 minutes to trigger diazirine crosslinking without damaging biomolecules .
  • Competition Experiments : Include non-labeled analogs to confirm binding specificity .
  • Quenching Agents : Add β-mercaptoethanol post-irradiation to terminate residual radicals .

Q. What strategies address discrepancies in bioactivity data between in vitro and in vivo models when using this compound?

  • Methodological Answer :

  • Metabolic Stability : Pre-screen using liver microsome assays to identify metabolic hotspots (e.g., diazirine or benzamide hydrolysis) .
  • Solubility Enhancement : Formulate with cyclodextrins or PEG-based carriers to improve bioavailability .
  • Target Engagement Validation : Use isotopic labeling (e.g., ¹⁸F or ³H) to track tissue distribution and target binding .

Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Electron-Withdrawing Effects : The CF₃ group increases electrophilicity of the benzamide ring, facilitating Suzuki-Miyaura couplings with electron-rich boronic acids .
  • Steric Effects : Use bulky ligands (e.g., SPhos) to mitigate steric hindrance during palladium-catalyzed reactions .
  • Computational Validation : Density Functional Theory (DFT) can model charge distribution and predict reaction sites .

Data Analysis & Theoretical Frameworks

Q. How should researchers design experiments to resolve contradictory data on the compound’s enzyme inhibition mechanisms?

  • Methodological Answer :

  • Kinetic Studies : Perform time-dependent inhibition assays with varying substrate concentrations to distinguish competitive vs. non-competitive mechanisms .
  • Structural Biology : Co-crystallize the compound with target enzymes (e.g., kinases) to identify binding motifs .
  • Machine Learning : Train models on inhibition data from analogs to predict binding affinities .

Q. What theoretical frameworks guide the study of this compound’s interactions with lipid membranes or protein targets?

  • Methodological Answer :

  • Molecular Dynamics (MD) Simulations : Model membrane permeability and partitioning using force fields like CHARMM36 .
  • Free Energy Calculations : Use umbrella sampling or MM/PBSA to quantify binding energies .
  • Pharmacophore Mapping : Align structural features with known bioactive scaffolds to rationalize target selectivity .

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